N-{3-[ethyl(phenyl)amino]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has an amine group (-NH2), a carboxamide group (-CONH2), and a tetrahydroquinazoline group, which is a type of heterocyclic compound . These functional groups could potentially give the compound a variety of chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of nitrogen in the amine and carboxamide groups could potentially allow for hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, the amine group could potentially undergo reactions such as alkylation, acylation, and condensation . The carboxamide group could potentially undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amine and carboxamide groups could make it polar and potentially soluble in water .Scientific Research Applications
- AKOS001753271 has shown promise as a potential anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it may inhibit tumor growth by interfering with cell cycle progression, inducing apoptosis, and suppressing angiogenesis .
- Inflammation plays a crucial role in many diseases. AKOS001753271 has been studied for its anti-inflammatory properties. It modulates inflammatory pathways, such as NF-κB and COX-2, which are implicated in conditions like rheumatoid arthritis and inflammatory bowel disease .
- Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s disease, involve oxidative stress and neuronal damage. Some studies suggest that AKOS001753271 may protect neurons by reducing oxidative stress, enhancing mitochondrial function, and promoting neuronal survival .
- Cardiovascular diseases remain a global health concern. AKOS001753271 has been investigated for its potential cardioprotective effects. It may improve endothelial function, reduce oxidative stress, and enhance nitric oxide production, which could benefit heart health .
- Researchers have explored AKOS001753271’s antimicrobial properties. It exhibits inhibitory effects against certain bacteria and fungi. Further studies are needed to determine its clinical relevance in treating infections .
- Metabolic syndrome, characterized by obesity, insulin resistance, and dyslipidemia, is associated with an increased risk of cardiovascular disease. AKOS001753271 has been investigated as a potential therapeutic agent for managing metabolic syndrome by improving insulin sensitivity and lipid profiles .
Anticancer Properties
Anti-inflammatory Activity
Neuroprotective Effects
Cardiovascular Applications
Antimicrobial Activity
Metabolic Syndrome and Diabetes
Mechanism of Action
Future Directions
The future directions for this compound would likely depend on its potential applications. If it shows promising biological activity, it could be further investigated as a potential drug . Alternatively, if it has interesting chemical properties, it could be studied further in the field of chemistry .
properties
IUPAC Name |
N-[3-(N-ethylanilino)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O3/c1-2-31(23-12-7-4-8-13-23)18-9-17-29-26(33)22-14-15-24-25(20-22)30-28(35)32(27(24)34)19-16-21-10-5-3-6-11-21/h3-8,10-15,20H,2,9,16-19H2,1H3,(H,29,33)(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUQXARBRCTYRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(ethyl(phenyl)amino)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.